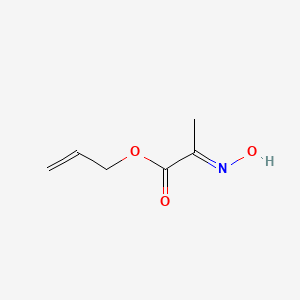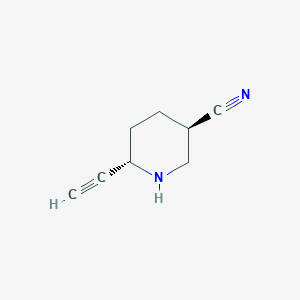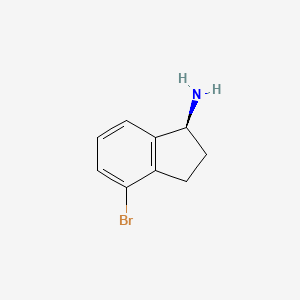
prop-2-enyl (2E)-2-hydroxyiminopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
prop-2-enyl (2E)-2-hydroxyiminopropanoate is an organic compound that belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH Oximes are known for their versatility in organic synthesis and their applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
prop-2-enyl (2E)-2-hydroxyiminopropanoate can be synthesized through the condensation of allyl pyruvate with hydroxylamine hydrochloride. The reaction typically involves the following steps:
- Dissolve allyl pyruvate in an appropriate solvent such as ethanol or methanol.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH of the reaction mixture to around 7-8 using a base such as sodium carbonate.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of allyl pyruvate oxime can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
prop-2-enyl (2E)-2-hydroxyiminopropanoate undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives .
Scientific Research Applications
prop-2-enyl (2E)-2-hydroxyiminopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
this compound derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.Medicine: Oxime derivatives, including allyl pyruvate oxime, are investigated for their potential as therapeutic agents, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its ability to form stable complexes with metals .
Mechanism of Action
The mechanism of action of allyl pyruvate oxime involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The oxime group can also participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Acetone oxime: Similar in structure but lacks the allyl group.
Benzaldehyde oxime: Contains an aromatic ring instead of the allyl group.
Cyclohexanone oxime: Contains a cyclohexane ring instead of the allyl group.
Uniqueness
prop-2-enyl (2E)-2-hydroxyiminopropanoate is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to other oximes. The allyl group allows for additional functionalization and can participate in various organic reactions, making allyl pyruvate oxime a versatile compound in synthetic chemistry .
Properties
CAS No. |
113410-68-7 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14056 |
Synonyms |
Propanoic acid, 2-(hydroxyimino)-, 2-propenyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-AMino-4,6-diMethyl-thieno[2,3-b]pyridine-2-carboxylic acid (3-Methyl-3H-iMidazol-4-yl-Methylene) h](/img/new.no-structure.jpg)



![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)
![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)
